molecular formula C34H31NO2 B12675853 N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine CAS No. 68589-67-3

N,N-Dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine

Cat. No.: B12675853
CAS No.: 68589-67-3
M. Wt: 485.6 g/mol
InChI Key: WUAHZVGJWCSXNW-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with isopropyl-substituted benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyran derivatives with additional functional groups, while reduction can lead to the formation of simpler amine derivatives.

Scientific Research Applications

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-2,2’-spirobi[2H-1-benzopyran]-7-amine
  • N,N-Dibenzyl-3’-methyl-2,2’-spirobi[2H-1-benzopyran]-7-amine
  • N,N-Dibenzyl-3’-ethyl-2,2’-spirobi[2H-1-benzopyran]-7-amine

Uniqueness

N,N-Dibenzyl-3’-isopropyl-2,2’-spirobi[2H-1-benzopyran]-7-amine is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to specific targets, making it a valuable compound for research and development.

Properties

CAS No.

68589-67-3

Molecular Formula

C34H31NO2

Molecular Weight

485.6 g/mol

IUPAC Name

N,N-dibenzyl-3'-propan-2-yl-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C34H31NO2/c1-25(2)31-21-29-15-9-10-16-32(29)36-34(31)20-19-28-17-18-30(22-33(28)37-34)35(23-26-11-5-3-6-12-26)24-27-13-7-4-8-14-27/h3-22,25H,23-24H2,1-2H3

InChI Key

WUAHZVGJWCSXNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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